21-Dehydro Isoflupredone
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Overview
Description
21-Dehydro Isoflupredone is a synthetic glucocorticoid corticosteroid. It is structurally related to isoflupredone, which is known for its potent anti-inflammatory and immunosuppressive properties. This compound is primarily used in veterinary medicine, particularly in the treatment of various inflammatory and allergic conditions in animals .
Mechanism of Action
Target of Action
21-Dehydro Isoflupredone, also known as deltafludrocortisone and 9α-fluoroprednisolone, is a synthetic glucocorticoid corticosteroid . Glucocorticoids are a class of corticosteroids that bind to the glucocorticoid receptor, which is present in almost every vertebrate animal cell. The name “glucocorticoid” is a portmanteau (glucose + cortex + steroid) and is composed from its role in the regulation of glucose metabolism, synthesis in the adrenal cortex, and its steroidal structure .
Mode of Action
As a glucocorticoid, it likely interacts with the glucocorticoid receptor, influencing the transcription of target genes that control inflammation and immune response .
Biochemical Pathways
Glucocorticoids generally influence a variety of metabolic processes, including glucose regulation and lipid metabolism, and have potent anti-inflammatory and immunosuppressive properties .
Pharmacokinetics
The pharmacokinetics of glucocorticoids can be influenced by factors such as absorption, distribution, metabolism, and excretion . The oxidation of steroids by 11β-HSD2 is diminished if they are fluorinated in position 6α or 9α (e.g., in dexamethasone) or methylated at 2α or 6α (in methylprednisolone) or 16α or 16β .
Result of Action
Glucocorticoids generally have potent anti-inflammatory and immunosuppressive effects . They can reduce inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing capillary permeability. They can suppress the immune response by reducing the activity and volume of the lymphatic system .
Action Environment
The action of this compound, like other glucocorticoids, can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the patient (such as liver or kidney function), and individual genetic variations .
Biochemical Analysis
Biochemical Properties
It is known to be a glucocorticoid receptor agonist . This means it can bind to glucocorticoid receptors and trigger a sequence of events affecting gene transcription and protein synthesis in many types of cells .
Cellular Effects
The cellular effects of 21-Dehydro Isoflupredone are not well-documented. It is known that glucocorticoids, like this compound, can have a wide range of effects on cells. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a glucocorticoid, it likely exerts its effects at the molecular level by binding to glucocorticoid receptors, which can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that glucocorticoids exhibit genomic effects that usually occur within hours to days of administration .
Dosage Effects in Animal Models
A study on horses showed that isoflupredone acetate had a short duration of effect with respect to alleviating lipopolysaccharide-induced synovitis .
Metabolic Pathways
As a glucocorticoid, it is likely involved in the glucocorticoid metabolic pathway .
Transport and Distribution
As a glucocorticoid, it is likely transported and distributed in a similar manner to other glucocorticoids .
Subcellular Localization
As a glucocorticoid, it is likely localized in the same subcellular compartments as other glucocorticoids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21-Dehydro Isoflupredone involves multiple steps, starting from a suitable steroid precursor. The process typically includes fluorination, hydroxylation, and oxidation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its pharmacological properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others, potentially modifying its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
21-Dehydro Isoflupredone has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: Research focuses on its potential therapeutic uses, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: It is utilized in the development of veterinary pharmaceuticals and as a model compound in drug discovery
Comparison with Similar Compounds
Isoflupredone: A closely related compound with similar anti-inflammatory properties.
Fluoroprednisolone: Another glucocorticoid with comparable pharmacological effects.
Prednisolone: A widely used corticosteroid with a similar mechanism of action.
Uniqueness: 21-Dehydro Isoflupredone is unique due to its specific structural modifications, which enhance its potency and selectivity. Its fluorinated structure contributes to its increased stability and prolonged duration of action compared to other glucocorticoids .
Properties
IUPAC Name |
2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h5,7,9,11,14-16,25,27H,3-4,6,8,10H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKUFOVZLUZXJZ-BULBTXNYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CCC2(C(=O)C=O)O)CCC4=CC(=O)C=CC43C)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)C=O)O)CCC4=CC(=O)C=C[C@@]43C)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.